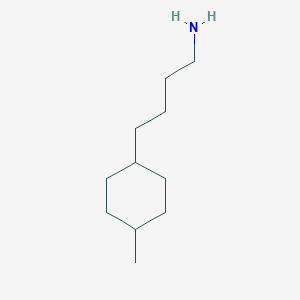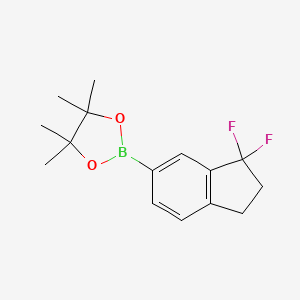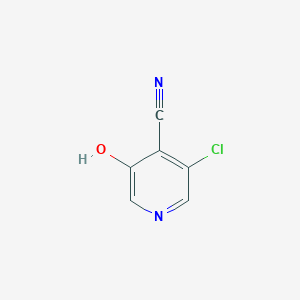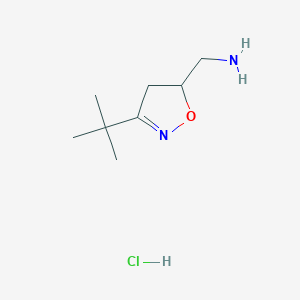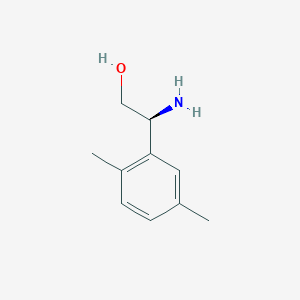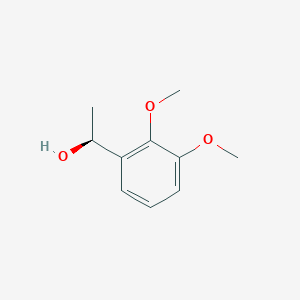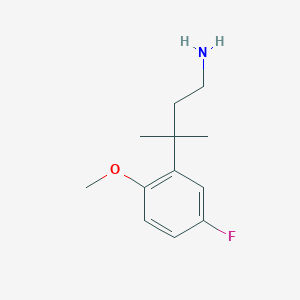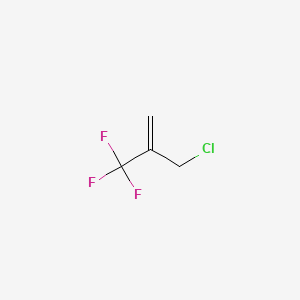
1-Chloro-3,3,3-trifluoro-2-methylpropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,3,3-trifluoro-2-methylpropene is an organofluorine compound with the molecular formula C₄H₄ClF₃ and a molecular weight of 144.523 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a versatile intermediate in various chemical processes.
Méthodes De Préparation
The synthesis of 1-Chloro-3,3,3-trifluoro-2-methylpropene typically involves the reaction of isobutylene with chlorine and fluorine sources. One common method includes the catalytic conversion of isobutylene to 1-chloro-2-trifluoromethyl-3,3,3-trifluoropropene . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and selectivity.
Industrial production methods may involve gas-phase fluorine-chlorine exchange reactions using 1,1,1,3,3-pentachloropropane as a raw material . This method is advantageous due to its high conversion rate and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
1-Chloro-3,3,3-trifluoro-2-methylpropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3,3,3-trifluoro-2-methylpropene has several applications in scientific research and industry:
Chemistry: It serves as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds derived from this compound are often used in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used as a precursor in the production of refrigerants, foaming agents, and solvents.
Mécanisme D'action
The mechanism of action of 1-Chloro-3,3,3-trifluoro-2-methylpropene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-Chloro-3,3,3-trifluoro-2-methylpropene can be compared with other similar compounds, such as:
1-Chloro-3,3,3-trifluoropropene: This compound is used as a refrigerant and has a lower global warming potential.
Chlorotrifluoropropane: Known for its use as a solvent and in the production of fluorinated polymers.
The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which make it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
381-83-9 |
|---|---|
Formule moléculaire |
C4H4ClF3 |
Poids moléculaire |
144.52 g/mol |
Nom IUPAC |
2-(chloromethyl)-3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C4H4ClF3/c1-3(2-5)4(6,7)8/h1-2H2 |
Clé InChI |
DHODLDAVSMRUMX-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
